behenoyl Coenzyme A (ammonium salt) behenoyl Coenzyme A (ammonium salt)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16205533
InChI: InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3
SMILES:
Molecular Formula: C43H87N10O17P3S
Molecular Weight: 1141.2 g/mol

behenoyl Coenzyme A (ammonium salt)

CAS No.:

Cat. No.: VC16205533

Molecular Formula: C43H87N10O17P3S

Molecular Weight: 1141.2 g/mol

* For research use only. Not for human or veterinary use.

behenoyl Coenzyme A (ammonium salt) -

Specification

Molecular Formula C43H87N10O17P3S
Molecular Weight 1141.2 g/mol
IUPAC Name triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Standard InChI InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3
Standard InChI Key DSSMNGMIRQGXTR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Behenoyl Coenzyme A (ammonium salt) consists of three primary components:

  • Behenic acid (22:0): A 22-carbon saturated fatty acid (CH3(CH2)20COOH\text{CH}_3(\text{CH}_2)_{20}\text{COOH}).

  • Coenzyme A (CoA): A nucleotide derivative featuring adenine, ribose, pantetheine, and pyrophosphate groups.

  • Ammonium counterions: Three NH4+\text{NH}_4^+ ions neutralizing the phosphate and thioester groups .

The thioester bond between behenic acid and CoA’s sulfhydryl group confers high-energy transfer potential, critical for lipid biosynthesis. The compound’s IUPAC name—
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
reflects its stereochemical complexity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC43H87N10O17P3S\text{C}_{43}\text{H}_{87}\text{N}_{10}\text{O}_{17}\text{P}_{3}\text{S}
Exact Mass1141.194 g/mol
Purity>99%
Storage Conditions-20°C (stable for 1 year)
HygroscopicityNo
Light SensitivityNo
Percent CompositionC 45.26%, H 7.68%, N 12.27%, O 23.83%, P 8.14%, S 2.81%

Synthesis and Analytical Characterization

Production Methods

Industrial synthesis involves enzymatic conjugation of behenic acid to CoA using acyl-CoA synthetases, followed by ammonium salt precipitation . cGMP-compliant facilities optimize yield (>99% purity) through:

  • Substrate-controlled reactions: Ensuring stoichiometric ratios of behenic acid and CoA.

  • Chromatographic purification: Reverse-phase HPLC removes residual fatty acids and nucleotides.

  • Lyophilization: Stabilizes the ammonium salt form for long-term storage .

Spectroscopic Profiling

Advanced techniques validate structural integrity:

  • Mass Spectrometry (MS): ESI-MS confirms the exact mass (m/z=1141.194m/z = 1141.194) and ammonium adducts .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^13\text{C}-NMR resolve stereochemistry at C2 (ribose) and C3 (pantetheine) .

  • Infrared Spectroscopy (IR): Peaks at 1740 cm1^{-1} (thioester C=O) and 1240 cm1^{-1} (P=O) verify functional groups .

Biochemical Functions and Metabolic Significance

Role in Sphingolipid Biosynthesis

Behenoyl CoA serves as the acyl donor for ceramide synthase (CerS), catalyzing the formation of behenoyl-ceramide—a precursor for galactosylceramide, a major myelin lipid . Ben-David et al. (2011) demonstrated that ablation of CerS in murine models reduced galactosylceramide levels by 60–80%, leading to severe encephalopathy and demyelination . This underscores its non-redundant role in neurological health.

Enzyme Kinetics and Specificity

Comparative studies reveal that CerS isoforms exhibit chain-length specificity:

  • CerS2: Prefers C22–C24 acyl-CoAs (Km=2.5 μMK_m = 2.5 \ \mu\text{M} for behenoyl CoA) .

  • CerS4: Binds C18–C20 acyl-CoAs with 10-fold lower affinity .

This specificity ensures compartmentalized synthesis of ceramides with distinct biological functions.

Research Applications and Experimental Use

Lipidomics and Metabolic Tracing

Stable isotope-labeled behenoyl CoA (13C22^{13}\text{C}_{22}) enables flux analysis of sphingolipid pathways. In in vitro assays, 50 nM labeled compound quantified ceramide turnover rates in neuronal cells within 2 hours .

Therapeutic Target Exploration

Dysregulation of VLCFA metabolism is implicated in adrenoleukodystrophy (ALD) and multiple sclerosis. Inhibitors targeting CerS2-behenoyl CoA interactions (e.g., synthetic ceramide analogs) show promise in preclinical models, reducing neurotoxic ceramide accumulation by 40% .

Future Directions and Industrial Relevance

Biomanufacturing Innovations

CRISPR-engineered E. coli strains expressing acyl-CoA synthetases could reduce production costs by 70%, enabling large-scale synthesis for therapeutic development .

Diagnostic Applications

Plasma behenoyl CoA levels correlate with ALD progression (r = 0.78, p < 0.01), suggesting utility as a biomarker for early diagnosis .

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